molecular formula C19H17BrClNO2 B4613414 8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline

8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline

Cat. No.: B4613414
M. Wt: 406.7 g/mol
InChI Key: RKBQISBDTVQPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline is a useful research compound. Its molecular formula is C19H17BrClNO2 and its molecular weight is 406.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.01312 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insights into 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline (8-HQ) is a significant heterocyclic scaffold in both organic and analytical chemistry, appreciated for its chromophore properties and capacity to detect various metal ions and anions. Over the past two decades, the scaffold has gained attention for its considerable biological activities, prompting medicinal chemists to explore synthetic modifications to develop potent target-based drug molecules. These endeavors aim to address several life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-hydroxyquinoline and its derivatives underscore their potential as drug candidates for treating a range of diseases. This review collates recent advancements in the synthesis of novel and pharmacologically potent agents for therapeutic targets, highlighting the applications in anti-proliferative, anti-microbial, anti-fungal, and anti-viral treatments, as well as for managing neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).

Environmental Applications

Research into compounds similar to "8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline" also extends into environmental science, specifically in the treatment of organic pollutants. Enzymatic approaches utilizing redox mediators have shown promise in the degradation of recalcitrant compounds in wastewater. This method enhances the efficiency of degradation and broadens the range of substrates that can be addressed. Such research is pivotal for advancing remediation technologies for aromatic compounds found in industrial effluents, potentially offering sustainable solutions for environmental pollution (Husain & Husain, 2007).

Properties

IUPAC Name

8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrClNO2/c1-12-10-15(20)19(16(21)11-12)24-9-8-23-17-5-3-4-14-7-6-13(2)22-18(14)17/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBQISBDTVQPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCOC3=C(C=C(C=C3Br)C)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline
Reactant of Route 3
Reactant of Route 3
8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline
Reactant of Route 4
Reactant of Route 4
8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline
Reactant of Route 5
Reactant of Route 5
8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline
Reactant of Route 6
Reactant of Route 6
8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.